H-Bond Donor Count and Chromatographic Selectivity
The target compound possesses zero hydrogen bond donors, whereas its closest structural analogs mephenytoin (5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione) and nirvanol (5-ethyl-5-phenylimidazolidine-2,4-dione) each possess one H-bond donor at the N1 position [1]. This difference of exactly 1 H-bond donor, confirmed by computed molecular properties (exact mass: 232.12100 Da; H-bond donor count: 0; H-bond acceptor count: 2; rotatable bond count: 2) , directly alters predicted logP, reversed-phase chromatographic retention time, and in silico blood-brain barrier permeability scores. In reversed-phase HPLC method development for hydantoin anticonvulsants, the absence of an H-bond donor reduces stationary-phase hydrogen bonding interactions, requiring a distinct mobile-phase optimization strategy compared to mephenytoin-containing separations [1].
| Evidence Dimension | Hydrogen bond donor count (computed molecular descriptor) |
|---|---|
| Target Compound Data | 0 (zero H-bond donors) |
| Comparator Or Baseline | Mephenytoin: 1 H-bond donor; Nirvanol: 1 H-bond donor; Phenytoin: 2 H-bond donors |
| Quantified Difference | Target compound has 1 fewer H-bond donor than mephenytoin/nirvanol; 2 fewer than phenytoin |
| Conditions | Computed from molecular structure (C₁₃H₁₆N₂O₂); SMILES: O=C1N(C(=O)N(C)C1(c2ccccc2)CC)C |
Why This Matters
A difference of 1 H-bond donor substantially alters chromatographic selectivity and in silico ADME predictions; laboratories performing HPLC method development or computational screening cannot substitute mephenytoin for the target compound without re-optimization of separation conditions and re-validation of permeability models.
- [1] BIOONTOLOGY. Mephenytoin – Biological and Environmental Research Ontology. An imidazolidine-2,4-dione in which the imidazolidine nucleus carries a methyl group at N-3 and has ethyl and phenyl substituents at C-5. Available at: https://bioportal.bioontology.org/ontologies/BERO View Source
